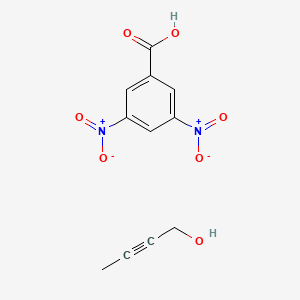

But-2-yn-1-ol;3,5-dinitrobenzoic acid

Description

Historical Trajectories of Dinitrobenzoic Acid Derivatives in Esterification Chemistry

For much of the 20th century, before the widespread availability of spectroscopic techniques like NMR and mass spectrometry, the identification of unknown liquid organic compounds, particularly alcohols, was a significant challenge. A cornerstone of qualitative organic analysis was the conversion of these liquids into solid derivatives with sharp, characteristic melting points. hansshodhsudha.comwikipedia.org 3,5-Dinitrobenzoic acid proved to be an exceptionally useful reagent for this purpose. wikipedia.org

The reaction of an alcohol with 3,5-dinitrobenzoic acid yields a solid ester, a 3,5-dinitrobenzoate (B1224709). These derivatives are ideal for identification for several reasons:

They are typically crystalline solids, even when the parent alcohol is a liquid. wikipedia.org

The addition of the large, rigid dinitrobenzoyl group generally results in a derivative with a high melting point. wikipedia.org

The melting points are highly sensitive to the structure of the original alcohol, allowing for differentiation between isomers.

The traditional method for this derivatization involves a two-step process. First, 3,5-dinitrobenzoic acid is converted to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride, using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comuwimona.edu.jmlibretexts.org The resulting acid chloride is then reacted with the unknown alcohol to form the ester. hansshodhsudha.com This classical approach, while effective, utilizes hazardous reagents and produces toxic byproducts like hydrogen chloride and sulfur dioxide. hansshodhsudha.com

In recent years, principles of "green chemistry" have prompted the development of more environmentally benign methods. One such advancement is the microwave-assisted direct esterification of alcohols with 3,5-dinitrobenzoic acid, using a few drops of concentrated sulfuric acid as a catalyst. hansshodhsudha.comresearchgate.net This method is faster, safer, and avoids the use of toxic chlorinating agents. hansshodhsudha.com

The utility of this technique is demonstrated by the distinct melting points of the 3,5-dinitrobenzoate esters derived from various simple alcohols, as shown in the table below.

| Parent Alcohol | Derivative Name | Melting Point (°C) | CAS Number |

|---|---|---|---|

| Methanol (B129727) | Methyl 3,5-dinitrobenzoate | 107-109 | 2702-58-1 |

| Isopropanol | Isopropyl 3,5-dinitrobenzoate | 123 | - |

| n-Butanol | Butyl 3,5-dinitrobenzoate | 62.5 | 10478-02-1 |

| sec-Butanol | sec-Butyl 3,5-dinitrobenzoate | 73-75 | 7510-57-8 |

| Isobutanol | Isobutyl 3,5-dinitrobenzoate | 85-87 | 10478-03-2 |

Synthetic Utility of Alkynols as Functionalized Building Blocks

Alkynols, organic compounds containing both an alcohol (-OH) and an alkyne (C≡C) functional group, are highly versatile building blocks in modern organic synthesis. The presence of these two reactive sites allows for a diverse range of chemical transformations. But-2-yn-1-ol is a prime example of a propargyl alcohol, where the hydroxyl group is adjacent to the triple bond, a structural motif that confers unique reactivity.

The alkyne group itself is a hub of chemical reactivity. It can undergo:

Reduction : The triple bond can be fully reduced to an alkane or partially reduced to either a cis- or trans-alkene with high stereoselectivity, providing access to different geometric isomers.

Addition Reactions : A wide variety of reagents can be added across the triple bond, leading to the formation of vinyl compounds and other functionalized alkenes.

Cycloaddition Reactions : Alkynes are excellent partners in cycloaddition reactions, such as the Diels-Alder reaction (as a dienophile) and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org

Alkynylation : Terminal alkynes can be deprotonated to form acetylide anions, which are potent nucleophiles used to form new carbon-carbon bonds.

The alcohol group allows for transformations such as oxidation to aldehydes or carboxylic acids, and, as seen in the title compound, esterification. The combination of these functionalities makes alkynols valuable precursors for synthesizing complex natural products, pharmaceuticals, and advanced materials.

Significance of Ester Linkages in Advanced Molecular Architectures

The ester linkage (-COO-) is a fundamental covalent bond in chemistry and biology. While its formation is a classic reaction, its application in advanced molecular design is a highly active area of research. The significance of the ester bond stems from its unique balance of stability and reactivity. It is stable enough to serve as a reliable covalent linker in many molecular structures, yet it is susceptible to cleavage via hydrolysis under specific conditions (e.g., acidic, basic, or enzymatic).

This tunable lability is exploited in numerous applications:

Polymer Chemistry : Ester linkages are the defining feature of polyesters, a major class of synthetic polymers. The hydrolytic degradation of the ester backbone makes these polymers biodegradable, a desirable property for materials used in medicine and for environmentally friendly plastics.

Drug Delivery and Prodrugs : In medicinal chemistry, potent but problematic drugs (e.g., those with poor solubility or high toxicity) can be temporarily masked by attaching them to a carrier molecule via an ester bond. This creates an inactive "prodrug" that can be administered and later cleaved by esterase enzymes in the body to release the active pharmaceutical ingredient at the target site.

Biomaterials : In tissue engineering, hydrogels and scaffolds are often constructed using polymers with ester linkages. The controlled degradation of the material can be timed to match the rate of new tissue growth, allowing the scaffold to gradually disappear as it is replaced by natural tissue.

Overview of Scholarly Investigations into Alkynyl Esters and Nitroaromatic Systems

While but-2-yn-1-yl 3,5-dinitrobenzoate is primarily a tool for chemical identification, its constituent parts—alkynyl esters and nitroaromatic systems—are subjects of considerable scholarly investigation.

Nitroaromatic compounds , characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, possess unique electronic properties. The nitro group is strongly electron-withdrawing, which makes the aromatic ring electron-deficient and influences the molecule's reactivity, stability, and intermolecular interactions. nih.govwikipedia.org This property is exploited in various fields. For instance, some dinitrobenzoate derivatives have been investigated for their biological activities. A recent study explored the toxicity profile of naphthalen-2-yl 3,5-dinitrobenzoate as a potential drug candidate for Alzheimer's disease, highlighting the continued interest in this class of compounds for pharmaceutical applications. nih.govfrontiersin.org Other studies have prepared prodrugs of 6-mercaptopurine (B1684380) containing dinitrobenzoate moieties for potential use in cancer therapy. nih.gov

Alkynyl esters are valuable intermediates in organic synthesis. The combination of the ester carbonyl and the alkyne triple bond creates a molecule with multiple reactive sites. These compounds can be used in palladium-catalyzed coupling reactions, cycloadditions, and as precursors to complex heterocyclic systems. organic-chemistry.org The reactivity of the alkyne can be tuned by the electronic nature of the attached ester group, providing chemists with a tool to control reaction pathways.

Structure

3D Structure of Parent

Properties

CAS No. |

61898-68-8 |

|---|---|

Molecular Formula |

C11H10N2O7 |

Molecular Weight |

282.21 g/mol |

IUPAC Name |

but-2-yn-1-ol;3,5-dinitrobenzoic acid |

InChI |

InChI=1S/C7H4N2O6.C4H6O/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4-5/h1-3H,(H,10,11);5H,4H2,1H3 |

InChI Key |

MAVMLCVQVAZYAY-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Mechanistic Insights into the Formation and Reactivity of But 2 Yn 1 Yl 3,5 Dinitrobenzoate

Elucidation of Esterification Reaction Mechanisms with 3,5-Dinitrobenzoic Acid

The esterification of 3,5-dinitrobenzoic acid is a cornerstone reaction in organic synthesis, often utilized for the derivatization and identification of alcohols. wikipedia.org The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences the reactivity of the carboxylic acid, making it more acidic than benzoic acid. wikipedia.org This enhanced acidity plays a crucial role in the reaction mechanisms. The formation of the ester bond can proceed through several pathways, primarily involving the activation of the carboxylic acid.

Protonation-Driven Pathways and Tetrahedral Intermediates

In the presence of a strong acid catalyst, the esterification of 3,5-dinitrobenzoic acid typically follows a protonation-driven pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, in this case, but-2-yn-1-ol. masterorganicchemistry.com

The subsequent nucleophilic attack by the hydroxyl group of the alcohol leads to the formation of a key transient species known as a tetrahedral intermediate. masterorganicchemistry.com This intermediate is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (now protonated), the hydroxyl group from the carboxylic acid, the alkoxy group from the alcohol, and the dinitrophenyl group. The formation and breakdown of this intermediate are critical steps in the esterification process. A proton transfer then occurs from the newly added alkoxy group to one of the hydroxyl groups, converting it into a good leaving group (water). Finally, the elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, but-2-yn-1-yl 3,5-dinitrobenzoate (B1224709).

Reaction Dynamics of But-2-yn-1-ol (Alkynols) in Esterification Processes

The reactivity of but-2-yn-1-ol in esterification is influenced by both electronic and steric factors associated with the alkynyl group. The triple bond in but-2-yn-1-ol can exert a modest electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the hydroxyl oxygen compared to its saturated analog, butan-1-ol. However, the steric hindrance around the hydroxyl group in but-2-yn-1-ol is generally considered to be less significant than in more branched alcohols, allowing for relatively facile access to the reaction center.

Kinetic studies on the esterification of various alcohols have shown that the reaction rate is sensitive to the structure of the alcohol. semanticscholar.org While specific kinetic data for the esterification of but-2-yn-1-ol with 3,5-dinitrobenzoic acid is not extensively documented, it is expected that the reaction would proceed at a reasonable rate under appropriate catalytic conditions. The linear geometry of the alkyne moiety may also play a role in the orientation of the alcohol as it approaches the activated carboxylic acid, potentially influencing the energetics of the transition state.

Catalytic Principles in Dinitrobenzoate Ester Synthesis

Catalysis is paramount in achieving efficient synthesis of dinitrobenzoate esters, overcoming the activation energy barrier for the reaction. Both Brønsted acids and, conceptually, bifunctional catalysts can play significant roles in accelerating the esterification process.

Role of Brønsted Acid Catalysis in Reaction Kinetics

The catalytic cycle involves the protonation of the acid, formation of the tetrahedral intermediate, and subsequent elimination of water, with the final step being the regeneration of the proton catalyst. The efficiency of the catalytic process is also dependent on the reaction conditions, such as temperature and the removal of water, which can shift the equilibrium towards the formation of the ester product.

Bifunctional Catalysis in Ester Formation

Bifunctional catalysts, which possess both acidic and basic functionalities within the same molecule, offer a sophisticated approach to catalysis. nih.gov In the context of ester formation, a bifunctional catalyst could simultaneously activate both the carboxylic acid and the alcohol. For instance, a catalyst with a Brønsted acidic site could protonate and activate the 3,5-dinitrobenzoic acid, while a basic site could deprotonate the but-2-yn-1-ol, increasing its nucleophilicity.

Thiourea-based organocatalysts are a prominent example of bifunctional catalysts. The thiourea (B124793) moiety can act as a hydrogen-bond donor to activate the electrophile (the carboxylic acid), while an appended basic group (like an amine) can activate the nucleophile (the alcohol). rsc.orgrsc.org This synergistic activation can lead to a significant rate enhancement compared to catalysis by a simple acid or base alone. The proposed mechanism would involve the formation of a ternary complex between the catalyst, the carboxylic acid, and the alcohol, facilitating the nucleophilic attack and subsequent formation of the tetrahedral intermediate within a well-organized transition state. While the specific application of bifunctional catalysts to the synthesis of but-2-yn-1-yl 3,5-dinitrobenzoate is not widely reported, the principles of bifunctional catalysis suggest it as a promising strategy for efficient ester synthesis.

Transformational Chemistry of the But-2-yn-1-ol Subunit in Alkynyl Esters

The but-2-yn-1-ol subunit, a key feature of But-2-yn-1-yl 3,5-dinitrobenzoate, is a versatile functional group that participates in a wide array of chemical transformations. Its reactivity is centered around the carbon-carbon triple bond and the adjacent hydroxyl-bearing carbon, enabling the construction of complex molecular architectures.

Homogeneous gold catalysis has become a powerful tool for activating the carbon-carbon triple bonds of alkynols and their derivatives toward nucleophilic attack. acs.orgnih.gov Cationic gold(I) complexes, acting as soft Lewis acids, effectively coordinate to the alkyne, rendering it susceptible to intramolecular cyclization by the tethered nucleophile (the hydroxyl group). acs.orgacs.org This methodology facilitates the formation of a diverse range of oxygen-containing heterocycles under mild conditions. mdpi.com

The intramolecular hydroalkoxylation of alkynols can lead to various cyclic ethers, with the ring size and substitution pattern dictated by the substrate structure. acs.org For instance, gold-catalyzed cyclization of alkynediols can produce substituted furans, while appropriately substituted alkynetriols can form spiroketals. acs.orgbeilstein-journals.org The mechanism typically involves the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack of the hydroxyl group. This process can lead to the synthesis of complex structures like dihydropyrans, which are present in natural products such as bryostatin (B1237437) 16. acs.org Mechanistic studies, including those on related allene (B1206475) hydroalkoxylation, suggest that the carbon-oxygen bond formation can be a rapid and reversible step, competing with the formation of off-cycle catalyst species. nih.gov

| Alkynol Substrate Type | Catalyst System (Example) | Primary Product Type | Cyclization Mode (Example) | Reference |

|---|---|---|---|---|

| Alkynediol | [Au(I) complex] | Substituted Furan | 5-exo-dig | acs.org |

| Alkynol | [JohnPhosAu(MeCN)]SbF₆ | Dihydroisofuran | 5-endo-dig | acs.org |

| Alkynol | AuCl₃/AgSbF₆ | 1,2-Dihydroquinoline | Intramolecular Amination | beilstein-journals.org |

| Monopropargylic Triol | AuCl | Olefin-containing Spiroketal | Intramolecular Cyclization | beilstein-journals.org |

The selective reduction of the alkyne in the but-2-yn-1-ol moiety to an alkene is a fundamental transformation. The stereochemical outcome of this semi-hydrogenation can be controlled by the choice of catalyst.

The most common method for achieving a (Z)-alkene (cis-alkene) is through the use of a "poisoned" catalyst, famously the Lindlar catalyst. libretexts.orgmasterorganicchemistry.com This heterogeneous catalyst consists of palladium supported on calcium carbonate and treated with a catalytic poison like lead acetate (B1210297) and an amine such as quinoline. masterorganicchemistry.com The poison deactivates the most active sites on the palladium surface, which prevents the over-reduction of the initially formed alkene to an alkane. libretexts.org The reaction proceeds via the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in high selectivity for the Z-isomer. stackexchange.com The high selectivity is attributed to the stronger adsorption of the alkyne to the catalyst surface compared to the alkene, meaning the alkene product is released before it can be further reduced. rsc.org

Conversely, achieving an (E)-alkene (trans-alkene) typically requires different reaction conditions, such as dissolving metal reductions (e.g., Na in liquid NH₃). masterorganicchemistry.com More recently, catalytic systems have been developed that show high E-selectivity. For example, a ruthenium pincer complex has been shown to be switchable: in the absence of a thiol additive, it produces the E-alkene, while in its presence, the reaction stops at the Z-alkene. acs.org Other systems, like those using a combination of a palladium catalyst with zinc iodide, have also demonstrated high E-selectivity in the hydrogenation of internal alkynes. bohrium.com

| Catalyst System | Typical Hydrogen Source | Stereoselectivity | Key Feature | Reference |

|---|---|---|---|---|

| Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | H₂ | Z (cis) | Poisoned catalyst prevents over-reduction. | masterorganicchemistry.comrsc.org |

| P2-Ni (Nickel Boride) | H₂ | Z (cis) | Alternative to Lindlar catalyst. | stackexchange.com |

| Na in NH₃ (l) | - | E (trans) | Dissolving metal reduction. | masterorganicchemistry.com |

| Acridine-based Ru pincer complex | H₂ | E (trans) | Thiol additive can switch selectivity to Z. | acs.org |

| Pd catalyst with ZnI₂ | H₂ | E (trans) | Lewis acid additive controls selectivity. | bohrium.com |

| Zinc–Anilide Complex | H₂ | Z (cis) | First example of selective hydrogenation with zinc complexes. | acs.org |

The functional groups of alkynols can be leveraged in multi-component reactions (MCRs) and cascade (or domino) processes to rapidly build molecular complexity from simple precursors in a single operation. wikipedia.orgorganic-chemistry.org A cascade reaction involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without changing conditions or adding new reagents. wikipedia.org

Alkynols can participate in such sequences, where the alkyne or the alcohol moiety undergoes an initial transformation that sets the stage for subsequent bond-forming events. For example, Lewis acid-promoted cascade cyclizations of alkynones (which can be formed from alkynols) involve the generation of a β-iodoallenolate intermediate, followed by an intramolecular aldol (B89426) reaction to create complex cyclic structures. nih.gov Metal-catalyzed cascade reactions have also been developed; for instance, a reaction between an alkynoic acid and a dinucleophile can be catalyzed by gold or copper to produce polycyclic heterocyclic systems. mdpi.com These processes are highly atom-economical and efficient, as they avoid the isolation of intermediates and minimize waste. wikipedia.org

The carbon-carbon triple bond can serve as a precursor to highly reactive alkynyl radicals under specific conditions, such as photochemical or thermal activation. acs.orgnih.gov These Csp-centered radicals are high-energy species due to the strength of the Csp–H bond (approx. 130 kcal/mol). rsc.org

Alkynyl radicals are characterized by their strong electrophilic nature. acs.orgacs.org This high electrophilicity means they are prone to react rapidly with other molecules in the reaction medium, for instance, by abstracting a hydrogen atom (a process known as Hydrogen Atom Transfer or HAT) or by adding across electron-rich π systems. acs.orgacs.org The generation of alkynyl radicals often involves precursors like alkynyl halides, which can be cleaved under UV irradiation or via single electron transfer (SET) processes. acs.org While esters are not the most common precursors, photochemical methods have been developed for a wide range of functional groups to generate radicals. nih.govacs.orgresearchgate.net The transient and highly reactive nature of alkynyl radicals makes them challenging to handle but also powerful intermediates for forging new chemical bonds. acs.org

The 3,5-dinitrobenzoate portion of the molecule exerts significant electronic and steric effects that influence its reactivity. The two nitro groups are powerful electron-withdrawing groups, which profoundly impacts the properties of the ester.

Electronically, the nitro groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. More importantly, they exert a strong electron-withdrawing effect on the carboxylate group through both induction and resonance. This effect stabilizes the 3,5-dinitrobenzoate anion that would be formed if the ester were cleaved. A well-stabilized anion is a weaker base, and weak bases are excellent leaving groups. masterorganicchemistry.com Therefore, the 3,5-dinitrobenzoate moiety is a much better leaving group than an unsubstituted benzoate (B1203000) or an electron-donating group-substituted benzoate. This enhanced leaving group ability can control the selectivity of reactions where nucleophilic attack at the carbonyl carbon or the but-2-yn-1-yl carbon occurs, favoring pathways that involve the departure of the dinitrobenzoate anion. nih.gov

| Effect | Cause | Consequence on Reactivity |

|---|---|---|

| Strong Electron-Withdrawing | Inductive and resonance effects of two -NO₂ groups | Increases the electrophilicity of the carbonyl carbon. |

| Anion Stabilization | Delocalization of negative charge onto the -NO₂ groups | Makes the 3,5-dinitrobenzoate a very good leaving group. |

| Ring Deactivation | Withdrawal of electron density from the aromatic ring | Reduces susceptibility to electrophilic aromatic substitution. |

| Moderate Steric Bulk | Presence of substituents at the 3 and 5 positions | Minimal direct steric hindrance at the carbonyl, but can influence overall molecular conformation. |

Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data could be located for the chemical compound But-2-yn-1-yl 3,5-dinitrobenzoate.

The performed searches across various chemical databases and scientific publications did not yield any articles or datasets detailing the synthesis and subsequent spectroscopic characterization of this specific molecule. While information is available for structurally related compounds, such as other esters of 3,5-dinitrobenzoic acid, the strict requirement to focus solely on But-2-yn-1-yl 3,5-dinitrobenzoate prevents the inclusion of data from these analogues.

Therefore, the requested article with detailed sections on NMR, IR, and MS analysis for But-2-yn-1-yl 3,5-dinitrobenzoate cannot be generated at this time due to the absence of the necessary primary scientific data in the available resources.

Advanced Spectroscopic and Structural Characterization of But 2 Yn 1 Yl 3,5 Dinitrobenzoate

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Characteristic Fragmentation Pathways of Dinitrobenzoate Esters

The mass spectrometric fragmentation of dinitrobenzoate esters is governed by the inherent structural features of the molecule, namely the ester functional group and the highly substituted nitroaromatic ring. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), particularly in negative ion mode, the 3,5-dinitrobenzoate (B1224709) isomer demonstrates a high ionization yield. nih.gov The fragmentation process is often initiated by the cleavage of bonds adjacent to the carbonyl group of the ester. libretexts.orgchemistrynotmystery.com

Common fragmentation pathways for nitroaromatic compounds and esters include:

Decarboxylation: A frequent fragmentation reaction observed in benzoic acids involves the loss of CO₂, resulting from the cleavage of the ester bond. nih.gov

Loss of Nitro Groups: The expulsion of NO₂ and NO radicals is a characteristic fragmentation for nitroaromatic compounds. nih.gov This can lead to the formation of various distonic radical anions. nih.gov

McLafferty Rearrangement: For esters with sufficiently long alkyl chains, a McLafferty rearrangement can occur, which is a characteristic peak for this class of compounds. chemistrynotmystery.comwhitman.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol moiety can also occur. miamioh.edu

In the case of But-2-yn-1-yl 3,5-dinitrobenzoate, the fragmentation pattern would be expected to show a combination of these pathways. The primary fragmentation would likely involve the loss of the but-2-yn-1-ol side chain and decarboxylation of the dinitrobenzoate moiety. Subsequent fragmentation would involve the characteristic losses of NO and NO₂ from the aromatic ring. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis and Chromophore Characterization

The electronic absorption spectrum of But-2-yn-1-yl 3,5-dinitrobenzoate is dominated by the chromophoric 3,5-dinitrobenzoyl group. The color and electronic properties of organic compounds are closely linked to the presence and extent of conjugated double bond systems. shimadzu.com In this molecule, the benzene (B151609) ring substituted with two nitro groups and a carbonyl group constitutes a significant conjugated system.

The UV-Vis spectrum of such a compound is expected to exhibit strong absorption bands corresponding to π → π* transitions associated with the aromatic ring and the nitro groups. Functional groups like nitro (-NO₂) and hydroxyl (-OH) bonded to a benzene ring can influence the conjugated system, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption peaks compared to unsubstituted benzene. shimadzu.com For instance, dinitrobenzene compounds show characteristic absorption in the UV region. researchgate.net The presence of the ester group and the specific substitution pattern on the benzene ring will modulate the precise wavelengths and intensities of these absorptions. academie-sciences.fr The analysis of the UV-Vis spectrum allows for the characterization of these electronic transitions and provides insight into the electronic structure of the molecule.

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement in a crystalline solid and for assessing the phase purity of bulk materials.

Single-Crystal X-ray Diffraction for Atomic Arrangement

In the crystal structure of these analogs, the molecules are organized in specific packing arrangements, often stabilized by intermolecular interactions like C-H···O hydrogen bonds. researchgate.net A key structural feature is the orientation of the two nitro groups relative to the plane of the benzene ring. In isobutyl 3,5-dinitrobenzoate, the nitro groups are twisted from the benzene ring plane by dihedral angles of 9.4(5)° and 10.3(5)°. researchgate.net The ester group also adopts a specific conformation relative to the aromatic ring. This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological or material context.

Below is a table summarizing typical crystallographic data obtained for a dinitrobenzoate ester analog, n-butyl 3,5-dinitrobenzoate. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O₆ |

| Molecular Weight | 268.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.681 (3) |

| b (Å) | 5.8632 (17) |

| c (Å) | 22.164 (6) |

| β (°) | 90.826 (5) |

| Volume (ų) | 1257.9 (6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.416 |

Powder X-ray Diffraction for Phase Purity Assessment

Powder X-ray diffraction (PXRD) is an essential analytical technique used to confirm the phase purity of a synthesized crystalline material. The method involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. For But-2-yn-1-yl 3,5-dinitrobenzoate, a PXRD analysis would be performed on the bulk synthesized powder. This experimental pattern would then be compared to a theoretical pattern simulated from the single-crystal X-ray diffraction data. A match between the experimental and simulated patterns confirms that the bulk sample consists of a single, pure crystalline phase, free from amorphous content or crystalline impurities.

Thermal Analysis for Decomposition Behavior (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and decomposition behavior of a compound. mdpi.com For energetic materials like dinitrobenzoates, this analysis is particularly important.

The thermal analysis of a 3,5-dinitrobenzoate complex has shown a multi-stage decomposition process. mdpi.com Typically, an initial weight loss may correspond to the release of trapped solvent molecules. mdpi.com This is followed by the decomposition of the compound itself at higher temperatures. Due to the presence of the two nitro groups, which are strong oxidizing agents, and the carbon-rich molecular backbone, which acts as a fuel, the thermal decomposition of But-2-yn-1-yl 3,5-dinitrobenzoate is expected to be a highly exothermic and potentially explosive event. mdpi.com TGA would show a sharp weight loss at the decomposition temperature, while DSC would reveal a strong exothermic peak. Studies on similar compounds show that the main decomposition can occur at temperatures approaching 300 °C. mdpi.com The thermal stability is influenced by factors such as the molecular structure and intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of But 2 Yn 1 Yl 3,5 Dinitrobenzoate Systems

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and electronic characteristics of molecules. nih.govresearchgate.net For But-2-yn-1-yl 3,5-dinitrobenzoate (B1224709), DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These calculations find the lowest energy conformation of the molecule, providing a detailed three-dimensional structure.

The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing 3,5-dinitrobenzoate group and the but-2-yn-1-ol moiety. Such studies on related dinitrobenzoate complexes have confirmed that DFT provides reliable geometrical parameters that correlate well with experimental data from X-ray crystallography. researchgate.net

Table 1: Predicted Geometrical Parameters for But-2-yn-1-yl 3,5-Dinitrobenzoate using DFT (Note: These are representative values based on calculations for structurally similar compounds.)

| Parameter | Bond | Predicted Value |

| Bond Lengths | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| N-O (nitro) | 1.23 Å | |

| C≡C (alkyne) | 1.20 Å | |

| Bond Angles | O=C-O | 125° |

| C-N-O | 118° | |

| C-C≡C | 178° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity.

For But-2-yn-1-yl 3,5-dinitrobenzoate, the HOMO is expected to be localized on the electron-rich butynyl group, while the LUMO would likely be centered on the electron-deficient dinitrobenzoate ring. The strong electron-withdrawing nature of the two nitro groups significantly lowers the LUMO energy. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Note: Values are hypothetical, based on typical results for similar organic molecules.)

| Parameter | Symbol | Value (eV) | Formula |

| HOMO Energy | E_HOMO | -7.85 | - |

| LUMO Energy | E_LUMO | -3.20 | - |

| Energy Gap | ΔE | 4.65 | E_LUMO - E_HOMO |

| Ionization Potential | I | 7.85 | -E_HOMO |

| Electron Affinity | A | 3.20 | -E_LUMO |

| Electronegativity | χ | 5.525 | (I + A) / 2 |

| Chemical Hardness | η | 2.325 | (I - A) / 2 |

| Global Softness | S | 0.215 | 1 / (2η) |

| Electrophilicity Index | ω | 6.57 | χ² / (2η) |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a color-coded visualization of the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (rich in electrons), blue signifies areas of most positive potential (electron-poor), and green represents neutral potential. nih.gov

In the MEP surface of But-2-yn-1-yl 3,5-dinitrobenzoate, the most negative regions (red) are anticipated to be located around the oxygen atoms of the carboxylate and nitro groups, making them susceptible to electrophilic attack. Conversely, the most positive regions (blue) would be found near the hydrogen atoms, particularly those on the aromatic ring and the butynyl chain, indicating sites for potential nucleophilic attack.

Non-Covalent Interaction (NCI) Index Analysis for Weak Interactions

Non-Covalent Interaction (NCI) index analysis is a computational method used to identify and visualize weak intermolecular and intramolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are fundamental to understanding supramolecular assembly and crystal packing. mdpi.com

For But-2-yn-1-yl 3,5-dinitrobenzoate, NCI analysis would likely reveal a network of weak C-H···O hydrogen bonds between the hydrogen atoms of the butynyl group and the aromatic ring, and the oxygen atoms of the nitro and carbonyl groups. Furthermore, the presence of the aromatic ring suggests the possibility of π-π stacking interactions between adjacent molecules, which play a significant role in the stabilization of the crystal lattice. mdpi.comresearchgate.net Studies on similar dinitrobenzoate complexes confirm that such non-covalent interactions significantly influence their structure and crystal packing. mdpi.comresearchgate.net

Quantum Chemical Studies on Spectroscopic Properties and Reaction Mechanisms

Quantum chemical calculations are instrumental in interpreting and predicting the spectroscopic characteristics of molecules. researchgate.net By simulating vibrational frequencies, electronic transitions, and nuclear magnetic shielding, these computational methods can generate theoretical spectra (IR, Raman, UV-Vis, NMR) that closely match experimental results. nih.gov For But-2-yn-1-yl 3,5-dinitrobenzoate, these studies can help assign specific spectral bands to corresponding molecular motions or electronic excitations.

Furthermore, these theoretical approaches can elucidate potential reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various chemical reactions, providing a deeper understanding of the compound's reactivity and transformation pathways.

Theoretical Exploration of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of intermolecular interactions. researchgate.net Theoretical explorations of these interactions in But-2-yn-1-yl 3,5-dinitrobenzoate are crucial for crystal engineering. The 3,5-dinitrobenzoate moiety is known to form robust supramolecular structures through various non-covalent interactions. mdpi.comresearchgate.net

Computational Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods allow for the accurate prediction of various spectroscopic signatures, which is invaluable for structural characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for But-2-yn-1-yl 3,5-dinitrobenzoate can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. For this compound, characteristic peaks for C=O, N-O, and C≡C stretching would be predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. rsc.org This method predicts the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the aromatic and carbonyl groups.

Table 3: Predicted Spectroscopic Data for But-2-yn-1-yl 3,5-Dinitrobenzoate (Note: These are representative values based on calculations for structurally similar compounds.)

| Spectroscopy | Feature | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift | 9.2 - 9.4 ppm | Aromatic C-H |

| Chemical Shift | 4.9 ppm | O-CH₂ | |

| Chemical Shift | 1.9 ppm | CH₃ | |

| ¹³C NMR | Chemical Shift | 163 ppm | C=O (ester) |

| Chemical Shift | 148 ppm | C-NO₂ | |

| Chemical Shift | 80 ppm, 75 ppm | C≡C | |

| IR | Vibrational Frequency | ~1730 cm⁻¹ | C=O Stretch |

| Vibrational Frequency | ~1545 cm⁻¹ | N-O Asymmetric Stretch | |

| Vibrational Frequency | ~1345 cm⁻¹ | N-O Symmetric Stretch | |

| Vibrational Frequency | ~2250 cm⁻¹ | C≡C Stretch | |

| UV-Vis | λ_max | ~280 nm | π→π* transition |

Analysis of Charge Transfer Characteristics in Dinitrobenzoate Complexes

Theoretical and computational chemistry provides a powerful lens for examining the intramolecular electronic interactions within molecules like But-2-yn-1-yl 3,5-dinitrobenzoate. The analysis of charge transfer (CT) characteristics, in particular, is crucial for understanding the electronic structure, reactivity, and potential applications of such compounds. In dinitrobenzoate systems, the 3,5-dinitrobenzoate moiety is a strong π-electron acceptor due to the electron-withdrawing nature of the two nitro groups. When esterified with an alcohol like but-2-yn-1-ol, the resulting molecule possesses distinct electron donor and acceptor regions, making it a prime candidate for intramolecular charge transfer investigations.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of these charge transfer complexes. physchemres.orgnih.gov DFT calculations can determine the geometries, frontier molecular orbital energy levels (HOMO and LUMO), and the extent of charge transfer in both the ground and excited states. nih.gov For a molecule such as But-2-yn-1-yl 3,5-dinitrobenzoate, the highest occupied molecular orbital (HOMO) is expected to be localized on the but-2-yn-1-ol portion, which acts as the electron donor. Conversely, the lowest unoccupied molecular orbital (LUMO) would be centered on the 3,5-dinitrobenzoate fragment, the electron acceptor. physchemres.orgnih.gov

Natural Bond Orbital (NBO) analysis is another computational tool that can quantify the amount of charge transferred from the donor to the acceptor moiety. physchemres.org These calculations provide a detailed picture of the electron density distribution across the molecule. In the case of But-2-yn-1-yl 3,5-dinitrobenzoate, NBO analysis would likely reveal a net positive charge on the but-2-yn-1-ol fragment and a net negative charge on the 3,5-dinitrobenzoate part, confirming the intramolecular charge transfer.

The theoretical investigation of such systems often involves optimizing the molecular geometry to find the most stable conformation. Frequency calculations are then performed to ensure that the optimized structure corresponds to a true energy minimum. researchgate.net Subsequent electronic property calculations, including the generation of molecular electrostatic potential (MEP) maps, can visually represent the electron-rich and electron-poor regions of the molecule, further illustrating the charge transfer phenomenon.

The table below presents a summary of typical theoretical data that would be generated in a computational analysis of the charge transfer characteristics of But-2-yn-1-yl 3,5-dinitrobenzoate, based on findings for similar dinitroaromatic complexes. physchemres.orgnih.gov

| Computational Parameter | Predicted Value/Observation for But-2-yn-1-yl 3,5-Dinitrobenzoate | Significance |

| HOMO Localization | Primarily on the but-2-yn-1-ol moiety | Identifies the electron-donating fragment of the molecule. physchemres.orgnih.gov |

| LUMO Localization | Primarily on the 3,5-dinitrobenzoate moiety | Identifies the electron-accepting fragment of the molecule. physchemres.orgnih.gov |

| HOMO-LUMO Energy Gap (ΔE) | Indicates the energy required for electronic excitation and relates to the stability and reactivity of the compound. nih.gov | |

| Amount of Charge Transfer (q) | Quantifies the extent of electron density moved from the donor to the acceptor, confirming the CT nature. physchemres.org | |

| Dipole Moment (μ) | A higher dipole moment can be indicative of significant charge separation within the molecule. | |

| Molecular Electrostatic Potential (MEP) | Negative potential on nitro groups and carbonyl oxygen; Positive potential on the butynyl and methylene (B1212753) protons. | Visually confirms the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

These computational insights are fundamental for the rational design of new molecules with tailored electronic and optical properties, which is of particular interest in materials science and medicinal chemistry.

Sufficient information to generate a comprehensive article focusing solely on the chemical compound “But-2-yn-1-ol;3,5-dinitrobenzoic acid” according to the provided outline is not available in the public domain at this time.

Extensive research has been conducted on the supramolecular architectures and intermolecular interactions of 3,5-dinitrobenzoic acid with a variety of other molecules. This body of work covers co-crystallization strategies, the design of supramolecular synthons, the nature of hydrogen bonding networks, the influence of nitro groups on crystal packing, the formation of molecular salts, and principles of self-assembly.

However, specific studies detailing the co-crystallization or interaction of 3,5-dinitrobenzoic acid with But-2-yn-1-ol could not be located. Therefore, it is not possible to provide the detailed research findings and data tables for the specific subsections requested in the outline for this particular compound pair. The existing literature focuses on other derivatives and co-crystals of 3,5-dinitrobenzoic acid.

Supramolecular Architectures and Intermolecular Interactions of Dinitrobenzoate Derivatives

Exploration of Weak Non-Covalent Interactions (e.g., Van der Waals, Halogen Bonding)

Van der Waals Forces and Other Weak Interactions

The crystal packing of dinitrobenzoate derivatives is often stabilized by a network of weak interactions. The nitro groups, while not always involved in direct coordination with metal atoms in complex structures, significantly contribute to the stability of the crystal packing through these non-covalent interactions. mdpi.com

The contribution of these varied weak interactions is critical for the formation of stable supramolecular assemblies. The table below summarizes the types of weak non-covalent interactions observed in several dinitrobenzoate derivative structures.

| Compound/Derivative Class | Observed Weak Non-Covalent Interactions | Reference |

| Isobutyl 3,5-dinitrobenzoate (B1224709) | C–H⋯O interactions | researchgate.net |

| n-Butyl 3,5-dinitrobenzoate | C–H⋯O interactions | researchgate.net |

| Eu-Cd Complexes with 3,5-Dinitrobenzoate | NO₂⋯NO₂, C–H⋯O interactions | mdpi.com |

| 4-Methylpiperazin-1-ium 2-amino-5-iodobenzoate | Van der Waals forces | researchgate.net |

These interactions, although individually weak, collectively provide the necessary energy to stabilize the crystal lattice, demonstrating the principle of cooperativity in supramolecular chemistry.

Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. nih.gov This interaction has emerged as a powerful tool in crystal engineering and the design of functional supramolecular materials. nih.gov The strength of the halogen bond can be tuned by altering the halogen atom, with the interaction strength generally increasing with the polarizability of the halogen (I > Br > Cl > F). nih.gov

In the context of dinitrobenzoate derivatives, the nitro groups can act as potent halogen bond acceptors due to the nucleophilic character of their oxygen atoms. While specific examples involving the But-2-yn-1-ol adduct are not available, studies on related systems demonstrate the potential for such interactions. For example, research into cocrystals containing nitro-aromatic compounds and halogen bond donors shows the formation of robust supramolecular assemblies. The directionality and strength of halogen bonds make them a significant factor in controlling molecular self-assembly, often competing with or complementing other interactions like hydrogen bonding. researchgate.net The geometric parameters for representative halogen bonds are provided in the table below to illustrate typical bond distances and angles.

| Donor (D–X) | Acceptor (A) | Interaction | Distance (X···A) (Å) | Angle (D–X···A) (°) |

| C–I | N (Pyridine) | Halogen Bond | Varies with substituents | ~180 |

| C–I | O (Nitro group) | Halogen Bond | Varies with substituents | ~180 |

Note: Data in this table is illustrative of typical halogen bonds and not from a specific dinitrobenzoate compound unless cited.

The exploration of these weak non-covalent forces is essential for understanding and predicting the crystal structures of dinitrobenzoate derivatives. The interplay of Van der Waals forces, C–H⋯O interactions, and potential halogen bonds dictates the intricate supramolecular architectures observed in this class of compounds.

Advanced Applications of Alkynyl Esters and Dinitrobenzoate Derivatives in Chemical Science

Alkynyl Esters as Versatile Building Blocks in Complex Organic Synthesis

Alkynyl esters are highly valuable intermediates in organic synthesis due to the presence of the electron-deficient carbon-carbon triple bond conjugated with a carbonyl group. This arrangement activates the alkyne for a variety of transformations, making them powerful tools for the construction of complex molecular frameworks.

The unique electronic properties of alkynyl esters make them excellent precursors for the synthesis of a wide array of heterocyclic compounds. The activated alkyne can readily participate in cyclization reactions with various nucleophiles. For instance, the reaction of alkynyl esters with binucleophiles such as amidines or guanidines can lead to the formation of pyrimidines. Similarly, reactions with other nitrogen-containing nucleophiles can yield pyrroles, pyridines, and other N-heterocycles. researchgate.net The versatility of this approach allows for the introduction of diverse substituents, providing access to a broad library of heterocyclic structures that are of significant interest in medicinal chemistry and materials science.

Transition-metal catalysis has further expanded the scope of alkynyl esters in heterocyclic synthesis. nih.gov Catalysts based on gold, palladium, and copper can activate the alkyne moiety towards intramolecular or intermolecular cyclizations, often proceeding with high regio- and stereoselectivity. researchgate.net For example, gold catalysts have been shown to be particularly effective in promoting the cyclization of ortho-alkynylphenyl esters to form substituted isocoumarins and other oxygen-containing heterocycles.

Alkynyl esters are prominent reactants in annulation and cycloaddition reactions, which are powerful strategies for the construction of carbocyclic and heterocyclic ring systems. Their electron-deficient nature makes them excellent dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. This allows for the stereocontrolled synthesis of highly functionalized six-membered rings.

Furthermore, alkynyl esters can participate in [2+2] cycloaddition reactions with alkenes to form cyclobutene (B1205218) derivatives, which can be further transformed into a variety of other cyclic systems. asianpubs.org They are also key components in [3+2] cycloaddition reactions, for example, with azides to form triazoles, a reaction famously associated with "click chemistry". ucsd.edu These cycloaddition strategies are highly valued for their atom economy and their ability to rapidly build molecular complexity from simple starting materials.

Annulation reactions involving alkynyl esters often proceed through cascade or tandem sequences, where multiple bonds are formed in a single operation. These reactions can be initiated by various reagents or catalysts and provide efficient pathways to polycyclic aromatic compounds and other complex architectures.

Dinitrobenzoate Derivatives in Functional Materials Development

Dinitrobenzoate derivatives, characterized by a benzene (B151609) ring substituted with two nitro groups and a carboxylate function, possess unique electronic and structural features that make them attractive components for the development of functional materials. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the molecule, leading to applications in optics and polymer science.

The specific compound of interest, but-2-yn-1-ol;3,5-dinitrobenzoic acid, is an ester formally derived from but-2-yn-1-ol and 3,5-dinitrobenzoic acid. Its synthesis would typically involve the esterification of but-2-yn-1-ol with 3,5-dinitrobenzoyl chloride in the presence of a base. medcraveonline.commedcraveonline.com This reaction couples the versatile alkynyl moiety with the functional dinitrobenzoate group, creating a molecule with potential for both further synthetic transformations and materials applications.

Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency doubling of lasers and optical switching. nih.gov The key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric crystal packing and a large molecular hyperpolarizability, which is often achieved in molecules possessing strong electron donor and acceptor groups connected by a π-conjugated system.

Dinitrobenzoate derivatives are excellent electron-accepting moieties. When combined with suitable electron-donating groups, they can give rise to molecules with significant NLO properties. A notable example is 3-Aminopyridinium 3,5-dinitrobenzoate (B1224709) (APDNBA), an organic salt that has been synthesized and characterized as an NLO crystal. nih.gov The charge-transfer interaction between the 3-aminopyridinium cation (donor) and the 3,5-dinitrobenzoate anion (acceptor) leads to a non-centrosymmetric crystal structure with second-harmonic generation (SHG) capabilities. nih.gov Theoretical studies on similar dinitro-aromatic compounds have also predicted large first static hyperpolarizabilities, further highlighting the potential of this class of compounds in NLO applications. asianpubs.org The SHG efficiency is a critical parameter for these materials and is often compared to the standard material, potassium dihydrogen phosphate (B84403) (KDP). wikipedia.org

| Compound | Molecular Structure | First Static Hyperpolarizability (β) | Method | Reference |

|---|---|---|---|---|

| 3-Aminopyridinium 3,5-dinitrobenzoate | [C₅H₇N₂]⁺[C₇H₃N₂O₆]⁻ | Reported as a promising NLO candidate | Experimental (Kurtz-Perry powder technique) & DFT calculations | nih.gov |

| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | C₂₀H₁₉N₃O₅ | Calculated to have a significant NLO response | Theoretical (DFT) | asianpubs.org |

| Compound Class | General Structure | Observed Mesophases | Key Structural Features |

|---|---|---|---|

| Alkyl Benzoates | R-COO-Ph-R' | Nematic, Smectic | Variation in alkyl chains (R, R') influences transition temperatures and phase type. |

| Cholesteryl Benzoate (B1203000) | Cholesteryl-COO-Ph | Cholesteric | The chiral cholesteryl moiety induces a helical superstructure. mdpi.com |

| Azo-Based Benzoates | R-Ph-N=N-Ph-COO-R' | Nematic, Smectic | The rigid azo linkage contributes to the mesogenic character. mdpi.com |

The incorporation of specific functional groups into polymer backbones or as pendant groups can impart novel properties to the resulting materials. Dinitrobenzoate derivatives offer potential for integration into polymeric systems through several strategies. For instance, if derivatized to have two reactive functional groups (e.g., a diol or a dicarboxylic acid), they could be used as monomers in the synthesis of polyesters or polyamides. jku.atmdpi.com

A particularly interesting area is the development of vitrimers, a class of polymers that are covalently cross-linked but can be reprocessed and reshaped like thermoplastics at elevated temperatures. nih.gov This behavior is enabled by the presence of dynamic covalent bonds within the polymer network. nih.govdntb.gov.ua Ester linkages can participate in dynamic transesterification reactions, which is a key mechanism for creating vitrimeric materials. nih.gov Dinitrobenzoate esters, such as but-2-yn-1-ol;3,5-dinitrobenzoic acid, could potentially be incorporated into vitrimeric systems. The ester linkage could act as a dynamic covalent bond, and the alkynyl group could be used for further cross-linking or functionalization of the polymer network. The incorporation of polar dinitroaromatic groups could also influence the mechanical and thermal properties of the resulting vitrimer. Bio-based vitrimers, often derived from epoxidized vegetable oils or other renewable resources, are a growing area of research where novel functional monomers are of high interest. mdpi.commdpi.com

| Dynamic Covalent Chemistry | Reaction Mechanism | Stimulus for Exchange |

|---|---|---|

| Transesterification | Exchange of alkoxy groups between esters | Heat, Catalyst |

| Transamination (Imine Exchange) | Exchange of amine groups in imines | Heat, pH |

| Disulfide Exchange | Exchange of thiol groups in disulfides | Heat, Light, Redox |

| Boronic Ester Exchange | Exchange of diol groups with boronic esters | pH, Water, Diols |

Supramolecular Gels and Adsorption Media

The structure of but-2-yn-1-yl 3,5-dinitrobenzoate is well-suited for the formation of supramolecular assemblies, including gels and materials for adsorption. This potential arises from the multiple non-covalent interactions that the molecule can engage in. The 3,5-dinitrobenzoate portion is a key driver for self-assembly. The two nitro groups are strong electron-withdrawing agents, making the aromatic ring electron-deficient. This allows for strong π-π stacking and charge-transfer interactions with electron-rich aromatic systems. Furthermore, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

While specific studies on but-2-yn-1-yl 3,5-dinitrobenzoate as a gelator are not extensively documented, the principles underlying the gelation of similar dinitrobenzoate derivatives are well-established. These molecules can self-assemble into long, fibrous networks in organic solvents, entrapping the solvent and leading to the formation of a gel. The alkynyl group can also contribute to the stability and properties of such assemblies through weak C-H···π interactions.

In the context of adsorption, materials functionalized with dinitrobenzoate groups can be effective for selectively binding certain organic molecules. The electron-deficient aromatic ring can interact strongly with electron-rich analytes. For instance, activated carbon is a common adsorbent for various organic pollutants, including nitroaromatic compounds, dyes, and pesticides. mdpi.com The functional groups on but-2-yn-1-yl 3,5-dinitrobenzoate could be leveraged to create specialized adsorption media with tailored selectivity.

Table 1: Potential Non-Covalent Interactions in But-2-yn-1-yl 3,5-dinitrobenzoate Assemblies

| Interaction Type | Participating Moiety | Potential Role in Supramolecular Assembly |

|---|---|---|

| π-π Stacking | 3,5-Dinitrobenzoyl group | Primary driving force for molecular aggregation |

| Hydrogen Bonding | Ester and Nitro groups (as acceptors) | Directional control and strengthening of the network |

| Dipole-Dipole | Nitro and Ester groups | Stabilization of the assembled structure |

Catalytic Components and Ligand Design in Organic Reactions

The dual functionality of but-2-yn-1-yl 3,5-dinitrobenzoate provides multiple avenues for its use in catalysis. The alkynyl group is a particularly valuable component in ligand design for transition metal catalysis. The π-system of the carbon-carbon triple bond can coordinate to metal centers, influencing the electronic properties and steric environment of the catalyst. nih.gov Alkynyl ligands are known to stabilize metal complexes and can participate directly in catalytic cycles. nih.gov Their versatility allows for the fine-tuning of a catalyst's activity and selectivity. nih.gov

Furthermore, the dinitrobenzoate moiety itself can play a role in catalysis. In a study on asymmetric vinylogous Michael additions, 2-methyl-3,5-dinitrobenzoates were used as building blocks in reactions catalyzed by chiral rhodium catalysts to produce optically pure compounds. nih.gov This demonstrates that the dinitrobenzoate structure is compatible with and can be a key part of sophisticated catalytic systems. nih.gov The ester linkage in but-2-yn-1-yl 3,5-dinitrobenzoate could also be designed to assist in C-H activation reactions, a cutting-edge area of organic synthesis.

Table 2: Features of But-2-yn-1-yl 3,5-dinitrobenzoate Relevant to Catalysis

| Molecular Feature | Potential Catalytic Application | Reference Principle |

|---|---|---|

| Alkynyl Group (C≡C) | Metal coordination site in ligand design; stabilization of catalytic species. | The π-system of alkynes can act as a moderate π-acceptor, participating in metal-to-ligand back-bonding. nih.gov |

| 3,5-Dinitrobenzoate | Chiral auxiliary or directing group; substrate in catalyzed reactions. | Dinitrobenzoate derivatives have been successfully employed as substrates in enantioselective catalysis. nih.gov |

Intermediates in Advanced Fine Chemical Synthesis

One of the most established applications for esters of 3,5-dinitrobenzoic acid is their role as intermediates and derivatizing agents in chemical synthesis. wikipedia.org 3,5-Dinitrobenzoic acid is a foundational building block for synthesizing more complex molecules, including pharmaceuticals and dyes. nbinno.com Alcohols, which are often liquids or low-melting solids, are frequently converted into their 3,5-dinitrobenzoate esters to yield highly crystalline derivatives with sharp and characteristically high melting points. wikipedia.org This process is invaluable for the purification, isolation, and unambiguous identification of alcoholic intermediates in a multi-step synthesis. wikipedia.org

But-2-yn-1-ol, being a liquid, is a prime candidate for such derivatization. The resulting ester, but-2-yn-1-yl 3,5-dinitrobenzoate, would be a stable, crystalline solid, facilitating its handling and purification by recrystallization. A green, microwave-assisted method for synthesizing such derivatives involves the direct reaction of the alcohol with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of sulfuric acid. hansshodhsudha.comresearchgate.net

Once purified, the dinitrobenzoate ester can be carried forward in a synthetic sequence. The ester group can be selectively cleaved (hydrolyzed) later to regenerate the alcohol. Moreover, the alkynyl group remains available for a wide array of synthetic transformations unique to triple bonds, such as click chemistry reactions, coupling reactions (e.g., Sonogashira), or reduction to alkenes or alkanes. broadpharm.com Therefore, but-2-yn-1-yl 3,5-dinitrobenzoate serves as a stabilized, readily purifiable intermediate that carries the valuable alkynyl functionality into the later stages of a complex synthesis.

Table 3: Physical Properties of Parent Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

|---|---|---|---|---|

| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 212.12 | 205 to 207 | Yellow or colorless crystals wikipedia.org |

Future Research Directions and Emerging Paradigms for But 2 Yn 1 Yl 3,5 Dinitrobenzoate Research

Development of Innovative and Eco-Friendly Synthetic Methodologies

The future of chemical synthesis for compounds like But-2-yn-1-yl 3,5-dinitrobenzoate (B1224709) lies in the adoption of green and sustainable practices. Traditional esterification methods often rely on volatile organic solvents (VOCs) and harsh catalysts, which contribute to environmental pollution. iwu.edu The development of eco-friendly alternatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key strategies in this area include:

Use of Green Solvents: Replacing conventional solvents with environmentally benign options like ionic liquids or deep eutectic solvents (DES) is a primary focus. iwu.eduresearchgate.net These solvents offer low vapor pressure and can often be recycled, reducing environmental impact. researchgate.net For instance, water, as a solvent, presents an economical and safe option for certain reactions. nih.gov

Alternative Catalysts: Research is shifting towards using less toxic and more efficient catalysts, such as bismuth triflate, which is relatively non-toxic and effective in small amounts. iwu.edu Another approach involves the use of organocatalysts like N,N-diisopropylethylamine (DIPEA) in water, which facilitates reactions under ambient conditions without the need for transition metals. nih.gov

Solvent-Free Reactions: Methodologies that eliminate the need for solvents, such as grinding reactants together at room temperature, represent a significant advancement in green chemistry. This approach, known as grindstone chemistry, simplifies procedures, reduces waste, and can lead to excellent conversion rates.

| Parameter | Traditional Methods | Emerging Eco-Friendly Methods |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) like Dichloromethane, Toluene (B28343) | Ionic Liquids, Deep Eutectic Solvents (DES), Water, or Solvent-Free Conditions iwu.eduresearchgate.netnih.gov |

| Catalysts | Strong mineral acids (e.g., H₂SO₄), metal salts | Non-toxic Lewis acids (e.g., Bismuth Triflate), Organocatalysts (e.g., DIPEA), Nano-catalysts iwu.edunih.gov |

| Reaction Conditions | Often require high temperatures and pressures | Ambient temperature and pressure, grinding nih.gov |

| Byproducts/Waste | Significant generation of hazardous waste | Minimal waste, potential for catalyst and solvent recycling researchgate.net |

Discovery of Novel Catalytic Transformations Mediated by But-2-yn-1-yl 3,5-Dinitrobenzoate

While often viewed as a substrate or building block, the unique electronic and structural features of But-2-yn-1-yl 3,5-dinitrobenzoate suggest its potential in mediating or catalyzing novel chemical transformations. The electron-withdrawing nature of the 3,5-dinitrobenzoyl group significantly influences the reactivity of the but-2-yn-1-ol moiety.

Future research could explore its role in:

Palladium-Catalyzed Reactions: Alkynes are versatile partners in palladium-catalyzed cross-coupling and cyclization reactions. beilstein-journals.orgacs.org The specific substitution pattern of But-2-yn-1-yl 3,5-dinitrobenzoate could be leveraged to control regioselectivity in reactions like C-C bond activation, enabling the synthesis of complex molecules such as medium-to-large sized lactams. acs.org

Brønsted Base Catalysis: Alkynyl esters can undergo enantioselective intramolecular cyclization reactions catalyzed by chiral Brønsted bases. rsc.org This opens avenues for using But-2-yn-1-yl 3,5-dinitrobenzoate derivatives in asymmetric synthesis to create chiral products.

Coordination Chemistry: The 3,5-dinitrobenzoate group is a versatile ligand capable of coordinating with various metal ions through its carboxylate and nitro groups. nih.gov This allows for the formation of coordination complexes that could themselves possess catalytic activity, with the alkynyl group available for further functionalization or participation in the catalytic cycle. nih.gov

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of their progress in real time. For reactions involving But-2-yn-1-yl 3,5-dinitrobenzoate, advanced in-situ characterization techniques are crucial for elucidating reaction mechanisms, identifying transient intermediates, and ensuring reaction completion. A key challenge in monitoring reactions, especially in biological contexts or at low concentrations, is the low sensitivity of standard analytical methods. researchgate.net

A promising technique is the use of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy combined with hyperpolarization methods like Signal Amplification by Reversible Exchange (SABRE). researchgate.net SABRE can dramatically enhance NMR signals, allowing for real-time monitoring of reactions such as azide-alkyne cycloadditions even at very low concentrations. researchgate.net This would enable detailed kinetic and mechanistic analysis of transformations involving the alkyne functionality of But-2-yn-1-yl 3,5-dinitrobenzoate. researchgate.net

| Technique | Principle | Application to Alkynyl Dinitrobenzoate Research |

|---|---|---|

| Hyperpolarized NMR (SABRE) | Signal amplification via reversible exchange with a parahydrogen-derived hyperpolarized state. researchgate.net | Real-time monitoring of low-concentration reactions, mechanistic studies of cycloadditions and other alkyne transformations. researchgate.net |

| In-Situ IR/Raman Spectroscopy | Monitors changes in vibrational modes of functional groups as the reaction progresses. | Tracking the consumption of the alkyne C≡C bond and formation of new functional groups. |

| Mass Spectrometry | Real-time analysis of reaction mixture composition by mass-to-charge ratio. | Identification of intermediates and products, kinetic profiling. |

Predictive Modeling and Computational Design of But-2-yn-1-yl 3,5-Dinitrobenzoate Analogues with Tunable Properties

Computational chemistry offers a powerful tool for designing novel molecules with tailored properties before their synthesis, saving significant time and resources. researchgate.net By modifying the core structure of But-2-yn-1-yl 3,5-dinitrobenzoate, analogues with fine-tuned electronic, steric, and energetic properties can be designed. Quantum-chemical methods like Density Functional Theory (DFT) can be used to predict molecular structures, stability, and reactivity. researchgate.net

Expansion of Supramolecular Architectures and Functional Materials from Alkynyl Dinitrobenzoate Esters

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov Alkynyl esters are excellent candidates for building such architectures due to their rigid rod-like structure and the potential for multiple interaction points.

Self-Assembly: The interplay of π-π interactions from the dinitroaromatic ring and the alkyne group can drive the self-assembly of But-2-yn-1-yl 3,5-dinitrobenzoate into well-defined structures. beilstein-journals.orgnih.gov The ester group can also play a key role in directing this organization. nih.gov

Tunable Morphologies: By systematically varying the structure, for instance, by changing the length of the alkyl chain in related molecules, it is possible to control the morphology of the resulting aggregates, leading to structures ranging from spherical to leaf-like. nih.gov

Functional Materials: These self-assembled structures can form the basis of new functional materials with applications in optoelectronics or as biomaterials. nih.gov The "Weak-Link Approach" (WLA) is a sophisticated strategy for creating complex, stimuli-responsive supramolecular systems where the assembly and disassembly can be controlled by external triggers. northwestern.edu

Integration with Bio-inspired Chemistry and Advanced Functional Systems

Bio-inspired chemistry seeks to mimic the complex and highly functional systems found in nature. mdpi.com The structural motifs within But-2-yn-1-yl 3,5-dinitrobenzoate can be integrated into bio-inspired materials and systems. The alkyne group is particularly valuable as it can participate in bio-orthogonal "click" chemistry reactions, such as the azide-alkyne cycloaddition. mdpi.com This allows for the specific labeling and conjugation of the molecule to biomolecules or larger systems without interfering with biological processes. mdpi.com

Furthermore, nitroaromatic compounds are known to have diverse biological activities. nih.gov By incorporating the dinitrobenzoate moiety into larger, bio-inspired polymers or materials, it may be possible to create advanced functional systems. Nature-derived polymers like silk, collagen, and keratin (B1170402) provide inspiration for creating new materials with exceptional mechanical properties and biocompatibility, which could be functionalized using the unique chemistry of alkynyl dinitrobenzoate esters. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.